tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate
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Overview
Description
Tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate: is a complex organic compound that features a boronic acid derivative and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common method is the reaction of a suitable boronic acid with a piperazine derivative under controlled conditions. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: : The piperazine ring can be reduced to form a piperazine derivative with different functional groups.
Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and Dess-Martin periodinane.
Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Boronic esters and borates.
Reduction: : Piperazine derivatives with different functional groups.
Substitution: : Various substituted boronic acids and piperazine derivatives.
Scientific Research Applications
Tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: : The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting diseases that involve boronic acid-responsive pathways.
Industry: : It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids like serine, cysteine, and tyrosine, which are often found in the active sites of enzymes. This interaction can modulate enzyme activity and influence various biological pathways.
Comparison with Similar Compounds
Tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate: is unique due to its specific structural features, such as the boronic acid derivative and the piperazine ring. Similar compounds include:
Boronic acids: : These compounds share the boronic acid moiety but may lack the piperazine ring.
Piperazine derivatives: : These compounds have the piperazine ring but may not contain the boronic acid group.
Boronic esters: : These compounds are similar but feature esterified boronic acids.
The presence of both the boronic acid and piperazine rings in this compound allows for a broader range of chemical reactivity and biological activity compared to compounds that contain only one of these features.
Properties
IUPAC Name |
tert-butyl 4-[[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33BN2O4/c1-20(2,3)28-19(25)24-11-9-23(10-12-24)14-17-7-6-8-18(13-17)22-26-15-21(4,5)16-27-22/h6-8,13H,9-12,14-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELUOXHQGRTMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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